

Spectroscopic and Synthetic Profile of Diphenylmethylene-Glycine Benzyl Ester: A Technical Guide

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Compound of Interest

Compound Name: *Diphenylmethylene-Glycine benzyl ester*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a detailed synthetic protocol for **Diphenylmethylene-Glycine benzyl ester**. This compound serves as a key intermediate in the synthesis of modified amino acids and peptides, making a thorough understanding of its characteristics essential for researchers in medicinal chemistry and drug development.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **Diphenylmethylene-Glycine benzyl ester**. These predictions are based on the analysis of structurally related compounds and established principles of spectroscopic interpretation.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.80 - 7.20	m	15H	Ar-H
~5.20	s	2H	-O-CH ₂ -Ph
~4.30	s	2H	N-CH ₂ -COO-

Solvent: CDCl₃. The aromatic region (Ar-H) includes protons from both the diphenylmethylene and the benzyl ester groups.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~171	C=O (ester)
~170	C=N (imine)
~138 - 128	Ar-C
~67	-O-CH ₂ -Ph
~55	N-CH ₂ -COO-

Solvent: CDCl₃. The aromatic region (Ar-C) encompasses carbons from both the diphenylmethylene and benzyl ester moieties.

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Functional Group
~3060 - 3030	C-H stretch (aromatic)
~2950 - 2850	C-H stretch (aliphatic)
~1740	C=O stretch (ester)
~1660	C=N stretch (imine)
~1600, ~1490, ~1450	C=C stretch (aromatic)
~1200	C-O stretch (ester)

Sample preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry Data

m/z	Ion
329.14	[M] ⁺ (Molecular Ion)
238.10	[M - C ₇ H ₇ O] ⁺
180.08	[C ₁₃ H ₁₀ N] ⁺
91.05	[C ₇ H ₇] ⁺

Method: Electron Ionization (EI).

Experimental Protocol: Synthesis of Diphenylmethylene-Glycine Benzyl Ester

This section details a representative protocol for the synthesis of **Diphenylmethylene-Glycine benzyl ester**. The procedure involves two main steps: the formation of glycine benzyl ester, followed by the condensation with benzophenone imine. General procedures for the synthesis of amino acid benzyl esters and their subsequent protection are described in various organic synthesis resources.

Part 1: Synthesis of Glycine Benzyl Ester p-Toluenesulfonate Salt

- **Reaction Setup:** A mixture of glycine (0.1 mol), p-toluenesulfonic acid monohydrate (0.11 mol), and benzyl alcohol (0.5 mol) is prepared in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
- **Azeotropic Distillation:** The mixture is heated to reflux in a suitable solvent that forms an azeotrope with water, such as toluene or cyclohexane (150 mL). The water generated during the esterification is collected in the Dean-Stark trap.
- **Reaction Monitoring:** The reaction progress is monitored by thin-layer chromatography (TLC) until the starting glycine is consumed.
- **Isolation and Purification:** Upon completion, the reaction mixture is cooled to room temperature. Diethyl ether is added to precipitate the glycine benzyl ester p-toluenesulfonate salt. The solid product is collected by vacuum filtration, washed with diethyl ether, and dried under vacuum.

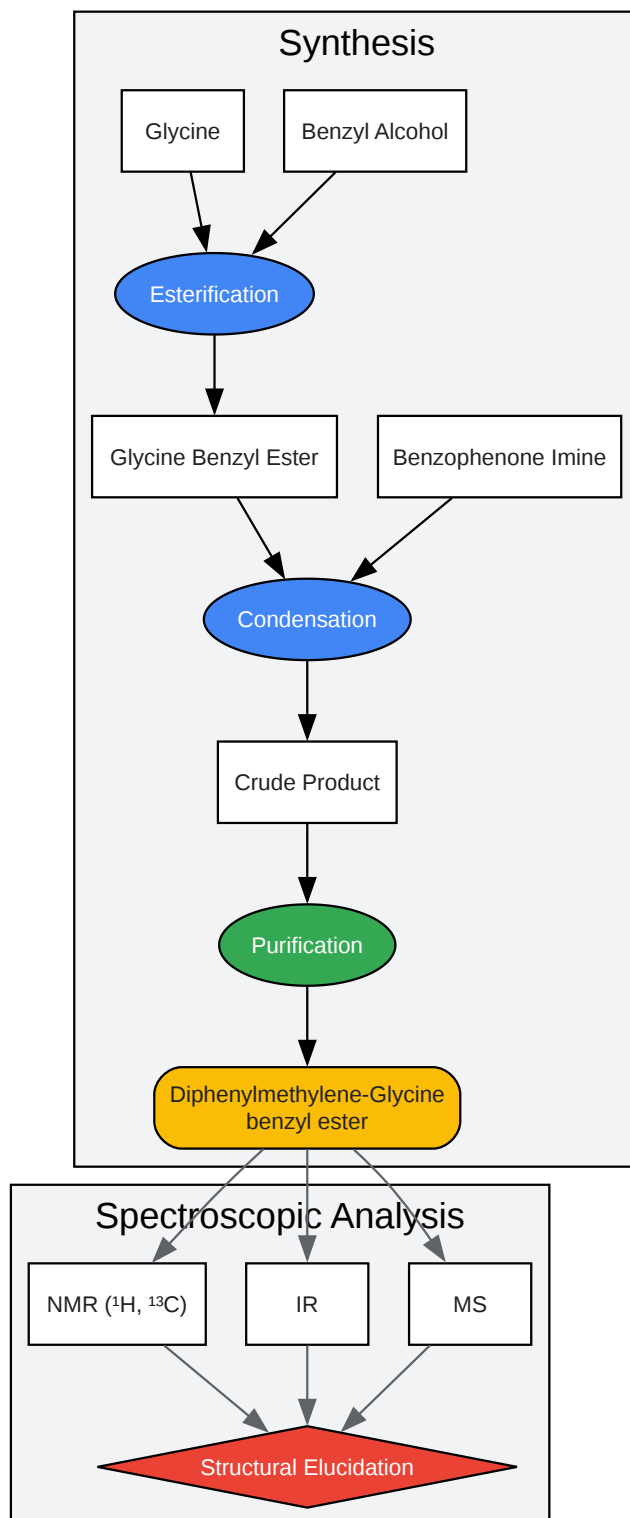
Part 2: Synthesis of **Diphenylmethylene-Glycine Benzyl Ester**

- **Reaction Setup:** Glycine benzyl ester p-toluenesulfonate salt (0.1 mol) is suspended in dichloromethane (200 mL) in a round-bottom flask equipped with a magnetic stirrer.
- **Neutralization:** A solution of a suitable base, such as triethylamine (0.11 mol), is added dropwise to the suspension at 0 °C to neutralize the salt and liberate the free amino acid ester.
- **Imine Formation:** Benzophenone imine (0.1 mol) is added to the reaction mixture.
- **Reaction Monitoring:** The reaction is stirred at room temperature and monitored by TLC for the disappearance of the starting materials.
- **Workup:** Once the reaction is complete, the mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
- **Purification:** The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure **Diphenylmethylene-Glycine benzyl ester**.

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow and the logical relationship of the spectroscopic analyses.

Experimental Workflow for Synthesis and Analysis

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Caption: Synthesis and Spectroscopic Analysis Workflow.

This guide provides a foundational understanding of the synthesis and spectroscopic characteristics of **Diphenylmethylene-Glycine benzyl ester**. Researchers are encouraged to consult primary literature for specific applications and further analytical details.

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